molecular formula C21H42O4 B14323174 Glycerol, 2,3-dimethyl, 1-hexadecanoate CAS No. 111723-47-8

Glycerol, 2,3-dimethyl, 1-hexadecanoate

Cat. No.: B14323174
CAS No.: 111723-47-8
M. Wt: 358.6 g/mol
InChI Key: UELIEEDDIWUFDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycerol, 2,3-dimethyl, 1-hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures (around 60-80°C) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

Glycerol, 2,3-dimethyl, 1-hexadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycerol, 2,3-dimethyl, 1-hexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol, 2,3-dimethyl, 1-hexadecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by lipases, releasing glycerol and hexadecanoic acid. These products can then participate in various metabolic pathways, including energy production and lipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerol, 2,3-dimethyl, 1-hexadecanoate is unique due to the presence of two methyl groups on the glycerol backbone, which can influence its physical and chemical properties. These modifications can affect the compound’s solubility, melting point, and reactivity compared to other similar compounds .

Properties

CAS No.

111723-47-8

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

2,3-dimethoxypropyl hexadecanoate

InChI

InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-19-20(24-3)18-23-2/h20H,4-19H2,1-3H3

InChI Key

UELIEEDDIWUFDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC)OC

Origin of Product

United States

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